molecular formula C17H18N2O3S B14403476 Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone CAS No. 88184-96-7

Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone

Cat. No.: B14403476
CAS No.: 88184-96-7
M. Wt: 330.4 g/mol
InChI Key: YKHMGGXOJPQVMZ-UHFFFAOYSA-N
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Description

Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone is a complex organic compound that features a phenyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group. The pyridine ring is then attached, and finally, the phenyl group is introduced. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

88184-96-7

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

phenyl-(3-piperidin-1-ylsulfonylpyridin-4-yl)methanone

InChI

InChI=1S/C17H18N2O3S/c20-17(14-7-3-1-4-8-14)15-9-10-18-13-16(15)23(21,22)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2

InChI Key

YKHMGGXOJPQVMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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